(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 220628-97-7
VCID: VC13790813
InChI: InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1
SMILES: C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

CAS No.: 220628-97-7

Cat. No.: VC13790813

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole - 220628-97-7

Specification

CAS No. 220628-97-7
Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
IUPAC Name (4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1
Standard InChI Key UJADDXAPWQSGKQ-INIZCTEOSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
SMILES C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The compound belongs to the oxazoline family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its IUPAC name, (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydro-1,3-oxazole, reflects three key structural elements:

  • Quinolin-8-yl group: A bicyclic aromatic system with a nitrogen atom at position 1 and a hydroxyl group at position 8, known for its role in antimicrobial and antimalarial activity .

  • Benzyl substituent: A chiral (S)-configured benzyl group at the 4-position of the oxazoline ring, which influences steric and electronic interactions in biological systems .

  • Dihydrooxazole core: A partially saturated oxazole ring that enhances metabolic stability compared to fully aromatic analogs .

Molecular Properties

  • Molecular formula: C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} (calculated for the 8-yl isomer, analogous to the 2-yl variant ).

  • Molecular weight: 288.3 g/mol .

  • Stereochemistry: The (S)-configuration at the 4-position is critical for enantioselective interactions, as seen in related oxazoline catalysts .

Table 1: Comparative Molecular Data for Quinoline-Oxazoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBiological Activity
(S)-4-Benzyl-2-(quinolin-2-yl)-...C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}288.3Quinolin-2-yl, benzylAntimicrobial
4-Methyl-2-(quinolin-2-yl)-...C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}212.25Quinolin-2-yl, methylResearch use only
5-Hydrazonomethyl-quinolin-8-olC11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}186.21Quinolin-8-ol, hydrazoneAntifungal (IC50_{50} <3 μM)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole likely involves:

  • Quinolin-8-ol precursor: Functionalization at the 8-position via electrophilic substitution or metal-catalyzed coupling .

  • Oxazoline ring formation: Cyclization of a β-amino alcohol with a benzyl-protected carbonyl group under acidic conditions .

  • Chiral induction: Use of (S)-benzyl glycidyl ether or asymmetric catalysis to establish the stereocenter .

Key Reaction Steps

A plausible route, adapted from Mannich-type reactions , involves:

  • Mannich base formation: Reacting quinolin-8-amine with paraformaldehyde and benzyl alcohol to generate an intermediate β-amino alcohol.

  • Cyclodehydration: Treatment with thionyl chloride (SOCl2_2) or Burgess reagent to form the oxazoline ring .

  • Resolution: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Scheme 1: Hypothetical Synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Quinolin-8-amine+PhCH2OCH2COClEt3NIntermediateΔ,SOCl2Target Compound\text{Quinolin-8-amine} + \text{PhCH}_2\text{OCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate} \xrightarrow{\Delta, \text{SOCl}_2} \text{Target Compound}

Biological Activities and Mechanisms

Antimalarial Activity

Quinolin-8-yl derivatives inhibit Plasmodium falciparum D6 and W2 strains with IC50_{50} values of 1.16–4.61 μM, comparable to chloroquine . The oxazoline ring may enhance membrane permeability, facilitating heme detoxification interference.

Molecular Docking Insights

Docking studies on related compounds suggest:

  • LptA binding: Hydrogen bonding between the oxazoline nitrogen and Arg76 of LptA .

  • Topoisomerase IV inhibition: π-π stacking between the quinoline ring and Phe88 residues .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • LogP: Estimated at 3.1 (calculated using ChemAxon), indicating moderate lipophilicity.

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for therapeutic use.

Metabolic Pathways

  • Oxazoline ring oxidation: Predominant hepatic metabolism via CYP3A4, yielding quinolin-8-ol and benzyl alcohol metabolites .

  • Glucuronidation: Phase II conjugation at the hydroxyl group, as observed in fluorinated quinolones .

Applications and Future Directions

Therapeutic Development

  • Dual-target antibiotics: Potential to concurrently inhibit LptA and Topoisomerase IV, reducing resistance emergence .

  • Antimalarial lead optimization: Structural tuning to improve selectivity over human kinases .

Catalytic and Material Science Uses

  • Asymmetric catalysis: Chiral oxazolines serve as ligands in enantioselective synthesis .

  • Fluorescent probes: Quinoline’s inherent fluorescence could enable cellular imaging applications .

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